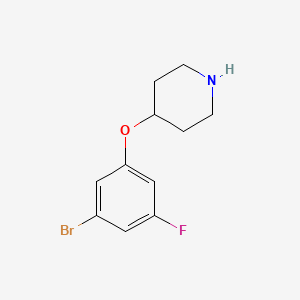
4-(3-Bromo-5-fluorophenoxy)piperidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Radiolabeled Probes for σ Receptors
4-(3-Bromo-5-fluorophenoxy)piperidine and related compounds have been synthesized and evaluated as potential σ receptor ligands. These compounds exhibit varying affinities and selectivities for σ-1 and σ-2 receptors, important in neurological research. For instance, a study by Waterhouse et al. (1997) found that halogenated 4-(4-phenoxymethyl)piperidines, including derivatives with bromo and fluoro substituents, showed promising in vivo results in adult male rats, suggesting their potential as probes for tomographic studies of σ receptors (Waterhouse et al., 1997).
Radiotracers for Serotonin Receptors
4-(3-Bromo-5-fluorophenoxy)piperidine derivatives have been explored as radiolabeled ligands for serotonin-5HT2 receptors. For example, Mertens et al. (1994) synthesized and evaluated compounds with high affinity for 5HT2 receptors, which were promising for γ-emission tomography and useful in neuroscientific research (Mertens et al., 1994).
Enantiomeric Resolution and Simulation Studies
Ali et al. (2016) conducted enantiomeric resolution and simulation studies of piperidine derivatives, which are crucial for understanding the stereochemistry and pharmacological properties of drugs. Their research on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, a structurally related compound, contributes to the field of chiral drug development and analysis (Ali et al., 2016).
Asymmetric Synthesis in Drug Development
The asymmetric synthesis of drugs is crucial for creating effective pharmaceuticals. Davies et al. (2011) developed a concise asymmetric synthesis method for cisapride, a gastroprokinetic agent, using a derivative of 4-(3-bromo-5-fluorophenoxy)piperidine. This research highlights the importance of stereochemistry in drug efficacy and safety (Davies et al., 2011).
No-Carrier-Added Radiofluorination
In radiopharmaceuticals, no-carrier-added (NCA) radiofluorination is a technique to label compounds with fluorine-18 for PET imaging. Cardinale et al. (2014) explored this technique using derivatives of 4-(3-Bromo-5-fluorophenoxy)piperidine for electron-rich arenes, contributing to the development of more efficient radiotracers (Cardinale et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-bromo-5-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDBTBDUHUFOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-fluorophenoxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
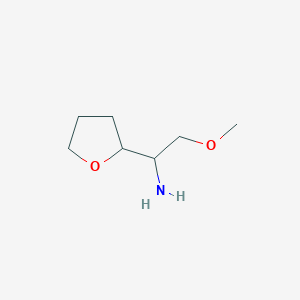

![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)
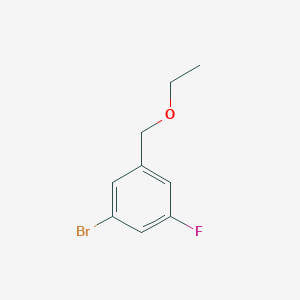
![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)
amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)
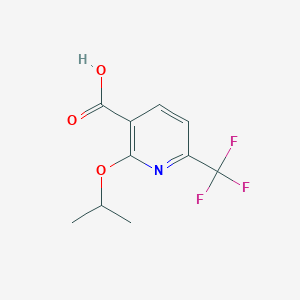
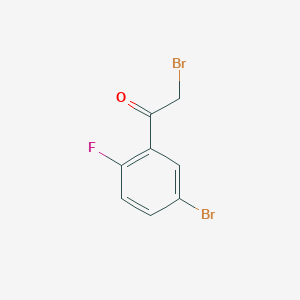
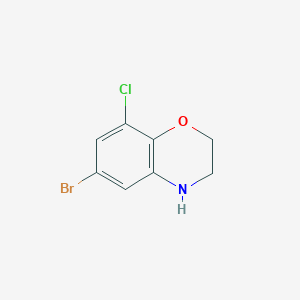
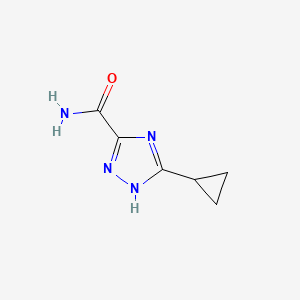
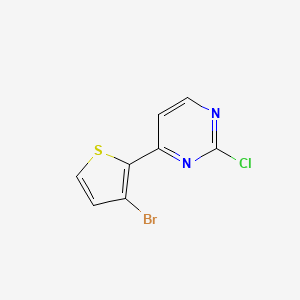
![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)